molecular formula C21H25NO2 B2939972 N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide CAS No. 329777-50-6

N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide

Cat. No.: B2939972
CAS No.: 329777-50-6
M. Wt: 323.436
InChI Key: RKYVBSGSEBBHJU-OVCLIPMQSA-N
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Description

N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide is an organic compound characterized by the presence of a tert-butyl group and an ethoxyphenyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide typically involves the reaction of 4-tert-butylaniline with 4-ethoxybenzaldehyde under specific conditions to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acrylamide in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acrylamides.

Scientific Research Applications

N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Tert-butyl)phenyl)-3-(4-methoxyphenyl)acrylamide
  • N-(4-(Tert-butyl)phenyl)-3-(4-hydroxyphenyl)acrylamide
  • N-(4-(Tert-butyl)phenyl)-3-(4-chlorophenyl)acrylamide

Uniqueness

N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable compound for specific applications.

Properties

IUPAC Name

(E)-N-(4-tert-butylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-5-24-19-13-6-16(7-14-19)8-15-20(23)22-18-11-9-17(10-12-18)21(2,3)4/h6-15H,5H2,1-4H3,(H,22,23)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYVBSGSEBBHJU-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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